

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Cat. No.: B1517409

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmacologically active compounds.^[1] This document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and explores its applications as a versatile intermediate for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom and the methyl ester functionality offers orthogonal chemical handles for molecular elaboration, making it a valuable tool for creating diverse chemical libraries.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible scientific research. **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester** is a solid at room temperature and is characterized by the following key identifiers and properties.

Table 1: Core Compound Identifiers

Identifier	Value	Source
IUPAC Name	methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate	[2] [3]
CAS Number	1092351-65-9	[2] [3]
Molecular Formula	C ₉ H ₇ BrN ₂ O ₂	[2] [3] [4] [5]
Molecular Weight	255.07 g/mol	[2] [4] [5]
MDL Number	MFCD11109379	

Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Solid	
SMILES	COC(=O)c1cn2c(Br)cccc2n1	
InChI Key	CKKPLEFSWHGVNO-UHFFFAOYSA-N	
Storage Class	11 (Combustible Solids)	
Monoisotopic Mass	253.96909 Da	[4]

The structural arrangement of the molecule, featuring a fused bicyclic aromatic system, is critical to its chemical reactivity and utility.

Caption: Chemical structure and key functional positions.

The Scientific Rationale: A Scaffold for Drug Discovery

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple

biological targets, often with high affinity. Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

The value of this specific molecule lies in its functional handles, which allow for controlled, stepwise chemical modifications:

- The Bromine Atom (Position 5): This is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amine groups, enabling systematic exploration of the chemical space around the core scaffold.
- The Methyl Ester (Position 2): This group is readily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a key functional group for forming amide bonds via coupling with various amines, a cornerstone of medicinal chemistry for linking molecular fragments and improving pharmacokinetic properties.

This orthogonal reactivity makes the compound an ideal starting point for building libraries of complex molecules for high-throughput screening.

Proposed Synthesis Protocol

The synthesis of imidazo[1,2-a]pyridines is typically achieved via the condensation of a 2-aminopyridine with an α -halocarbonyl compound. The following protocol details a reliable method for producing the title compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

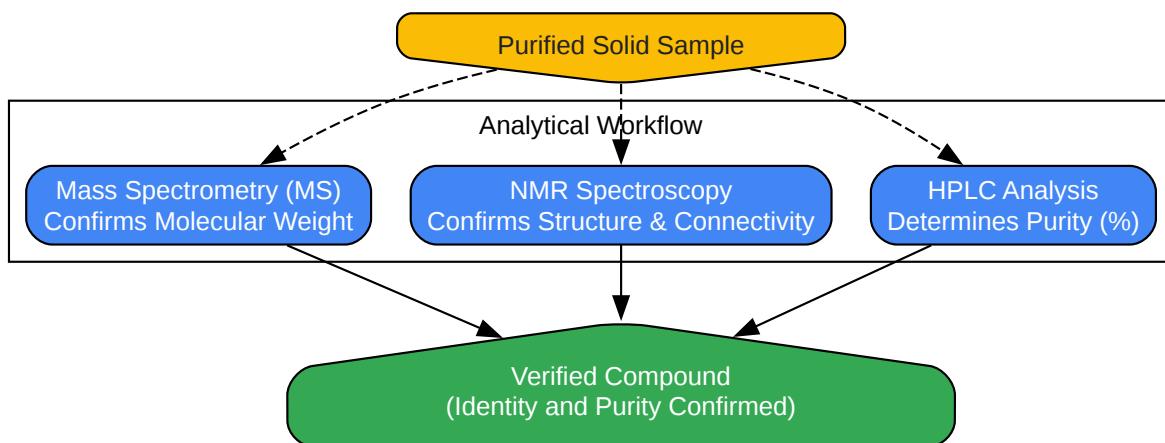
Step-by-Step Methodology

Materials and Reagents:

- 2-Amino-6-bromopyridine (1.0 eq)
- Methyl 3-bromo-2-oxopropanoate (1.1 eq)
- Sodium bicarbonate (NaHCO_3) (2.5 eq)
- Acetonitrile (anhydrous)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-bromopyridine (1.0 eq) and anhydrous acetonitrile.
- Addition of Base: Add sodium bicarbonate (2.5 eq) to the suspension. The base is crucial for scavenging the HBr formed during the cyclization, driving the reaction to completion.
- Addition of Electrophile: Add methyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise to the stirring mixture at room temperature. A slight excess ensures the complete consumption of the limiting aminopyridine.
- Cyclization: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-amino-6-bromopyridine spot is no longer visible.
- Workup:
 - Allow the mixture to cool to room temperature.


- Filter the mixture to remove inorganic salts (NaBr and excess NaHCO₃).
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Redissolve the crude material in ethyl acetate and wash with water, followed by brine. This removes any remaining water-soluble impurities.

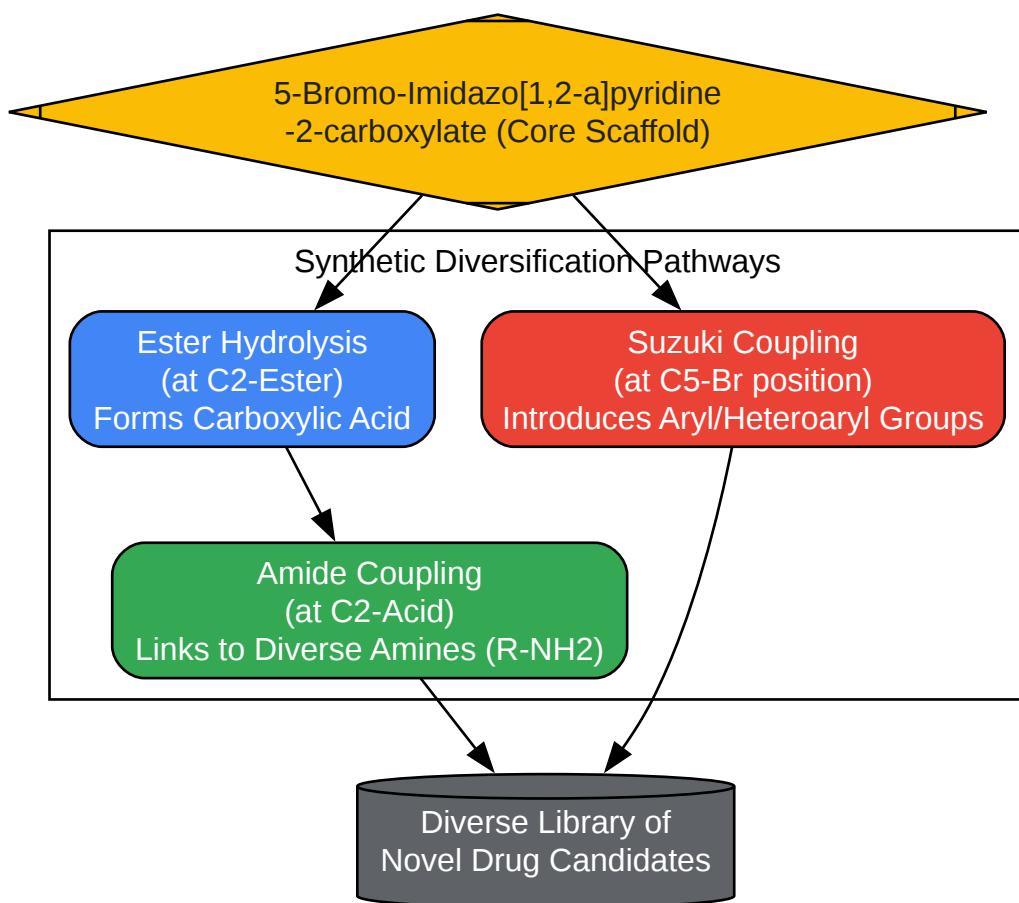
• Purification:

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. This protocol forms a self-validating system to ensure the material meets the required specifications for subsequent research.

[Click to download full resolution via product page](#)


Caption: Workflow for analytical characterization and validation.

Expected Spectroscopic Data

- Mass Spectrometry (MS): When analyzed by techniques like Electrospray Ionization (ESI-MS), the compound should exhibit a characteristic pair of peaks for the molecular ion $[M+H]^+$ at m/z 255 and 257. The ~1:1 ratio of these peaks is the distinctive isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br isotopes).
- ^1H NMR Spectroscopy: The proton NMR spectrum (in a solvent like CDCl_3 or DMSO-d_6) should display distinct signals corresponding to each unique proton in the molecule:
 - A singlet for the methyl ester protons (-OCH₃), typically in the 3.8-4.0 ppm range.
 - A singlet for the proton on the imidazole ring (H-3), likely downfield (>8.0 ppm).
 - Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, with coupling patterns (doublets, triplets) consistent with their positions relative to each other.
- Purity Analysis (HPLC): High-Performance Liquid Chromatography using a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) should show a single major peak, allowing for the quantification of purity, which should ideally be >98% for use in further synthetic steps.

Applications in Drug Discovery and Development

The true utility of **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester** is as a versatile platform for generating novel chemical entities.

[Click to download full resolution via product page](#)

Caption: Diversification potential of the core scaffold.

- Lead Generation: The scaffold can be decorated with different functional groups at the C5 and C2 positions to create a library of analogues. This library can then be screened against biological targets (e.g., kinases, GPCRs, enzymes) to identify initial "hit" compounds.
- Structure-Activity Relationship (SAR) Studies: Once a hit is identified, the scaffold allows for systematic and precise modifications. For example, by keeping the C2-amide constant and varying the C5-aryl group via Suzuki coupling, researchers can probe how changes in that region of the molecule affect biological activity. This iterative process is fundamental to optimizing a lead compound's potency and selectivity.
- Fragment-Based Drug Design: The molecule itself can be considered an advanced, functionalized fragment. It can be coupled to other fragments or complex amines to rapidly build larger molecules with drug-like properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place. The compound is classified as a combustible solid.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is more than just a chemical with a specific molecular weight. It is a strategically designed tool for medicinal chemists and drug discovery professionals. Its combination of a biologically relevant core scaffold and two orthogonal, highly versatile functional groups provides an efficient and powerful platform for the synthesis and optimization of next-generation therapeutic agents. Understanding its properties, synthesis, and potential applications is key to unlocking its full potential in the research and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Methyl ester CAS#: 1092351-65-9 [amp.chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7BrN2O2 | CID 130065238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1092351-65-9 | Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate - Moldb [moldb.com]
- To cite this document: BenchChem. [5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1517409#5-bromoimidazo-1-2-a-pyridine-2-carboxylic-acid-methyl-ester-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com